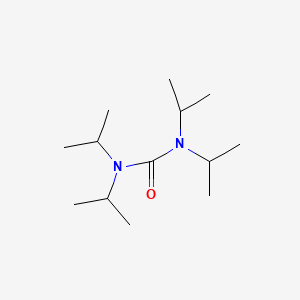
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine is a complex organic compound known for its unique chemical structure and properties. It features two 3,5-dichloro-2-(phenylthio)phenyl groups attached to a propylamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine typically involves multiple steps, including halogenation, thiolation, and amination reactions. One common synthetic route starts with the halogenation of phenyl rings to introduce chlorine atoms at the 3 and 5 positions. This is followed by the thiolation of the halogenated phenyl rings to attach phenylthio groups. Finally, the propylamine backbone is introduced through an amination reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is purified through techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)propylamine shares similarities with other dichlorophenylthio compounds, such as 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)ethanol and 2,3-Bis(3,5-dichloro-2-(phenylthio)phenyl)acetic acid .
Uniqueness
What sets this compound apart is its specific propylamine backbone, which imparts unique chemical and biological properties. This structural feature allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
79332-40-4 |
|---|---|
Molekularformel |
C27H21Cl4NS2 |
Molekulargewicht |
565.4 g/mol |
IUPAC-Name |
2,3-bis(3,5-dichloro-2-phenylsulfanylphenyl)propan-1-amine |
InChI |
InChI=1S/C27H21Cl4NS2/c28-19-12-17(26(24(30)14-19)33-21-7-3-1-4-8-21)11-18(16-32)23-13-20(29)15-25(31)27(23)34-22-9-5-2-6-10-22/h1-10,12-15,18H,11,16,32H2 |
InChI-Schlüssel |
FWJJQPFMUVSTAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2Cl)Cl)CC(CN)C3=C(C(=CC(=C3)Cl)Cl)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
